molecular formula C18H22N2O3S3 B2937516 N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941956-50-9

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2937516
CAS No.: 941956-50-9
M. Wt: 410.57
InChI Key: QGKTYINKHQSIHO-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with the molecular formula C18H22N2O3S3 and a molecular weight of 410.6 g/mol . This compound features a complex structure incorporating a piperidine ring, a thiophene sulfonyl group, and a (methylthio)phenyl substituent, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with thiophene and sulfonamide motifs, like this one, are of significant interest in scientific research due to their broad therapeutic potential; thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Specifically, structurally similar compounds containing the thiophene-sulfonyl group have been investigated as potent inhibitors of enzymes like lysyl oxidase (LOX), a target for anti-metastatic cancer therapy, and as potential antiviral agents . The presence of the sulfonamide group can contribute to these biological activities by potentially acting as a protein-binding motif . This product is provided for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTYINKHQSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide generally involves multi-step organic reactions. The key steps often include:

  • Formation of the aromatic core: : This involves the preparation of 3-(methylthio)aniline through nitration, reduction, and subsequent thiolation reactions.

  • Piperidine Ring Construction: : The piperidine ring is constructed through cyclization reactions, typically starting from appropriate amine precursors.

  • Sulfonation and Coupling: : Thiophen-2-ylsulfonyl chloride is synthesized separately and then coupled with the piperidine derivative to form the sulfonyl-substituted piperidine.

  • Acetamide Formation: : Finally, the piperidine derivative is acylated with acetic anhydride or a similar acetylating agent to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized for scale and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro groups, if any are present, can be reduced to amines using reducing agents like tin(II) chloride or palladium on carbon in the presence of hydrogen.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring, depending on the substituents' electronic effects.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Catalysts: : Palladium on carbon, Raney nickel

  • Solvents: : Methanol, dichloromethane, acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted aromatic derivatives.

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound with a complex structure featuring a piperidine ring, a thiophene moiety, and a methylthio-substituted phenyl group. It is used in scientific research, particularly in medicinal chemistry, due to its potential biological applications. The presence of the sulfonyl group and the piperidine structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar structures have been investigated as potential inhibitors of lysyl oxidase, an enzyme implicated in cancer metastasis and fibrosis. Inhibition of lysyl oxidase has been linked to reduced tumor progression and improved outcomes in various cancer models. Additionally, other derivatives containing piperidine and sulfonamide functionalities have shown promising results in anti-cancer assays, indicating that this compound could possess similar properties. this compound is unique due to its dual functionality, combining both methylthio and thiophene-sulfonamide groups, which may enhance its biological activity compared to similar compounds lacking this specific combination.

Related Compounds and Activities

Compound NameStructureNotable Activity
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamineSimilar piperidine-sulfonamide structureLOX inhibitor with IC50 = 19 μM
1,3-Bis-sulfonamidophenyloxyacetateContains sulfonamide linkagesAnti-cancer properties
4-Methylthioaniline derivativesMethylthio group presentPotential anti-tumor activity

Structural Information

  • Molecular Formula: C18H22N2O3S3
  • Molecular Weight: 410.6
  • SMILES: CSc1cccc(NC(=O)CC2CCCCN2S(=O)(=O)c2cccs2)c1

Mechanism of Action

The mechanism by which N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophen-2-ylsulfonyl and piperidine moieties can bind to specific sites, altering the activity or function of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Findings Reference
Target Compound 3-(Methylthio) C₁₈H₂₁ClN₂O₃S₂ 413.0 High hydrophobicity; potential CNS activity
N-(3-Chloro-4-methylphenyl) analog 3-Chloro, 4-methyl C₁₈H₂₁ClN₂O₃S₂ 413.0 Enhanced electrophilicity due to Cl; antimicrobial activity observed
N-(3-Trifluoromethylphenyl) derivative 3-Trifluoromethyl C₂₅H₂₆F₃N₃O₄S 521.6 Increased metabolic stability; improved binding to hydrophobic pockets

Analysis :

  • Chloro substituents (as in ) may improve antimicrobial activity by increasing electrophilicity and interaction with bacterial enzymes.
  • Trifluoromethyl groups () contribute to metabolic resistance and stronger van der Waals interactions in target binding.

Variations in the Sulfonyl Group

Compound Name Sulfonyl Group Source Core Structure Biological Activity Notes Reference
Target Compound Thiophene-2-sulfonyl Piperidine-acetamide Predicted protease inhibition
Indole-3-sulfonyl derivative Indole-3-sulfonyl Piperidine-acetamide Moderate cytotoxicity in cancer cells
Phthalimide-based analog Phthalimide Acetamide Used as a monomer for polyimides

Analysis :

  • Thiophene sulfonyl groups (target compound) offer balanced π-π stacking and steric effects, favoring enzyme inhibition .
  • Indole sulfonyl derivatives () exhibit cytotoxicity, possibly due to DNA intercalation or topoisomerase inhibition.
  • Phthalimide-based analogs () are non-biological and primarily used in polymer synthesis.

Modifications to the Piperidine Ring

Compound Name Piperidine Modification Key Functional Impact Reference
Target Compound Unmodified piperidine Conformational flexibility
4-Methylpiperidinyl derivative 4-Methyl substitution Reduced flexibility; increased steric hindrance
N-Substituted 2-arylacetamides No piperidine (aryl only) Structural mimic of benzylpenicillin

Analysis :

  • The unmodified piperidine in the target compound allows conformational adaptability for binding diverse targets .
  • Aryl-only analogs () mimic benzylpenicillin’s lateral chain, showing antibacterial activity via β-lactamase resistance.

Biological Activity

N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a piperidine ring, a thiophene moiety, and a methylthio-substituted phenyl group, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, potential applications, and related research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and solvent to optimize yield and minimize byproducts. Key steps in the synthesis include:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Introduction of the Thiophene Moiety : This is achieved through sulfonylation reactions involving thiophene derivatives.
  • Methylthio Substitution : The incorporation of the methylthio group is critical for enhancing biological activity.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis and fibrosis. Inhibition of LOX has been associated with reduced tumor progression and improved outcomes in various cancer models .

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities to this compound and their notable activities:

Compound NameStructureNotable Activity
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamineStructureLOX inhibitor with IC50 = 19 μM
1,3-Bis-sulfonamidophenyloxyacetateStructureAnti-cancer properties
4-Methylthioaniline derivativesStructurePotential anti-tumor activity

The unique combination of methylthio and thiophene-sulfonamide groups in this compound may enhance its biological activity compared to other similar compounds lacking this specific combination .

Interactions with biological targets often involve hydrogen bonding and hydrophobic interactions, particularly at the sulfonamide moiety and within the piperidine ring. Molecular docking studies can elucidate binding affinities and mechanisms of action against various enzymes or receptors involved in cancer progression .

Case Studies and Research Findings

Research into similar compounds has revealed promising results in anti-cancer assays. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated significant anti-cancer effects in vitro. Studies have shown that compounds targeting LOX can lead to reduced cellular migration and invasion in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how can purity be optimized?

  • Methodology : A two-step approach is typical:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated piperidine intermediate .

Acetamide coupling : Use carbodiimide reagents (e.g., EDC·HCl) to activate the carboxylic acid group of 2-(piperidin-2-yl)acetic acid derivatives, followed by coupling with 3-(methylthio)aniline. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/acetone) .

  • Optimization : Monitor reaction progress with TLC, and confirm purity via HPLC (>95%) or melting point analysis.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and methylthio (δ ~2.5 ppm) .
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers design initial biological activity screens for this compound?

  • Protocol :

  • Antimicrobial : Use microdilution assays (96-well plates) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida), with MIC values determined via optical density .
  • Antioxidant : Employ ABTS radical scavenging assays, comparing % inhibition to ascorbic acid controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Approach : Grow single crystals via slow evaporation (methanol/acetone). Perform X-ray diffraction to determine bond lengths/angles, sulfonyl group geometry, and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing crystal packing) . Refinement with software like SHELXL ensures accuracy (R-factor <0.05) .

Q. What computational strategies predict electronic properties and reactivity?

  • DFT Modeling : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess charge transfer potential. Use Fukui functions to identify nucleophilic/electrophilic sites for SAR studies .
  • Docking Studies : Simulate interactions with biological targets (e.g., DNA bases, enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

Q. How should contradictory bioactivity data between in vitro and computational models be addressed?

  • Troubleshooting :

  • Validate assay conditions (e.g., pH, solvent controls like DMSO <1%).
  • Cross-check docking results with experimental IC₅₀ values. If discrepancies persist, use SPR or ITC to measure binding affinities directly .

Q. What strategies improve metabolic stability for in vivo applications?

  • SAR Modifications :

  • Replace labile methylthio groups with trifluoromethyl or halogen substituents.
  • Introduce steric hindrance near the amide bond (e.g., ortho-methyl groups) to reduce enzymatic hydrolysis .
    • In Vitro Stability : Test hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation over time .

Data Analysis & Reporting

Q. How can researchers statistically validate biological assay reproducibility?

  • Guidelines :

  • Perform triplicate experiments with independent compound batches.
  • Use ANOVA or Student’s t-test (p <0.05) for significance. Report mean ± SEM and outliers via Grubbs’ test .

Q. What are best practices for documenting synthetic yields and impurities?

  • Reporting Standards :

  • Tabulate yields for each step (e.g., sulfonylation: 65%, coupling: 72%).
  • Quantify impurities via GC-MS or ¹H NMR integration (e.g., unreacted starting material <2%) .

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